C14H10Cl3N3

Antimicrobial mechanism Target identification MenG

Research on environmental persistence or non-classical endocrine disruption requires authenticated Triclocarban, not generic substitutes. Its distinct MenG inhibition and 108-day soil half-life demand compound-specific reference materials. Procure from BenchChem for reliable analytical workflows. - Certified reference standard (≥98% HPLC) for LC-MS/MS quantification in environmental matrices. - Validated pharmacological tool for menaquinone biosynthesis inhibition studies (distinct from FabI-targeting compounds). - Consistent lot-to-lot purity (>99% available) ensures reproducible in vitro bioassay data for ER/AR modulation research.

Molecular Formula C14H10Cl3N3
Molecular Weight 326.6 g/mol
Cat. No. B12624642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14H10Cl3N3
Molecular FormulaC14H10Cl3N3
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl.Cl
InChIInChI=1S/C14H9Cl2N3.ClH/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14;/h1-8H,(H,17,18,19);1H
InChIKeyKWIVIJVFVLOJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclocarban (C14H10Cl3N3) Procurement Guide: Baseline Characteristics and Differential Positioning for Scientific Selection


Triclocarban (TCC, 3,4,4′-trichlorocarbanilide, CAS 101-20-2) is a polychlorinated diarylurea antimicrobial agent [1]. It functions as a broad-spectrum lipophilic bacteriostat, historically used at 0.3–2% w/w in personal care products and medical supplies [1]. The compound is characterized by its N,N′-diaryl urea motif, which is structurally distinct from the diaryl ether scaffold of triclosan (TCS) [2]. Its physicochemical profile includes a logP of 3.633 at 25°C, water solubility <0.1 g/100 mL at 26°C, and melting point of 254–256°C . In September 2016, the U.S. FDA issued a final rule establishing the nonmonograph status of TCC and 18 other active ingredients for use in OTC consumer antiseptic wash products (81 FR 61106) [3], fundamentally altering its commercial application landscape while preserving its value as a reference standard and research tool .

Antimicrobial mechanism research (MenG pathway inhibition)
Environmental fate monitoring & reference standard
Endocrine modulation pathway studies (hormone-dependent enhancement)

Why Triclocarban (C14H10Cl3N3) Cannot Be Substituted by Generic Diarylureas or Alternative Biocides


Generic substitution of triclocarban with structurally similar diarylureas or alternative chlorinated biphenyl antimicrobials such as triclosan is not scientifically justifiable due to three orthogonal axes of differentiation: (1) distinct molecular target engagement (MenG inhibition versus FabI inhibition) [1]; (2) divergent environmental persistence profiles with aerobic soil half-life of 108 days for TCC versus 18 days for TCS [2]; and (3) compound-specific endocrine modulation patterns, where TCC enhances hormone-dependent ER- and AR-responsive gene expression up to 2.5-fold while TCS exhibits antagonistic activity in the same assays [3]. Even among close diarylurea analogs, antibacterial activity against Enterococcus faecalis varies twofold (MIC 32 µg/mL for select analogs versus 64 µg/mL for TCC) [4]. These quantitative divergences preclude simple interchangeability in research, analytical, or specialized industrial applications, mandating compound-specific selection criteria.

Target engagement mismatch
Triclocarban inhibits MenG (menaquinone biosynthesis) while triclosan targets FabI; mechanism-level substitution may confound target-specific studies.
Environmental persistence divergence
Aerobic soil half-life differs substantially (6-fold longer); degradation profiles are not interchangeable, requiring distinct environmental monitoring protocols.
Endocrine modulation profile differs
TCC enhances hormone-dependent receptor expression while triclosan acts as antagonist; pathway-interpretation may shift if compounds are substituted in mechanistic research.

Triclocarban (C14H10Cl3N3) Quantitative Differential Evidence: Head-to-Head Comparator Data for Procurement Decisions


Molecular Target Differentiation: TCC Inhibits MenG Whereas Triclosan Targets FabI

Triclocarban inhibits demethylmenaquinone methyltransferase (MenG), a key enzyme in menaquinone (vitamin K2) biosynthesis, whereas triclosan (TCS) inhibits enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis. Comparative target analysis in Staphylococcus aureus confirmed that TCC does not inhibit FabI, establishing orthogonal mechanisms of action despite both compounds being chlorinated biphenyl antimicrobials [1]. Furthermore, while TCC shares MenG inhibition with the structurally related antibiotic PK150, the activity spectrum (MIC90) of TCC across multidrug-resistant staphylococcus and enterococcus strains is much narrower than that of PK150, and TCC does not cause overactivation of signal peptidase SpsB, a hallmark of the PK150 scaffold [1].

Molecular Target
Head-to-head
TCC inhibits MenG; no FabI inhibition or SpsB overactivation
vs. Triclosan: FabI inhibitor; PK150: MenG + SpsB overactivation
Orthogonal target engagement supports pathway-specific studies
MIC90 spectrum narrower than PK150; S. aureus validation
Antimicrobial mechanism Target identification MenG FabI Staphylococcus aureus

Antibacterial Activity Against Enterococcus faecalis: Analog Comparison and Cytotoxicity Profile

In a head-to-head evaluation against Enterococcus faecalis, triclocarban exhibited an MIC of 64 µg/mL, whereas the synthetic diarylurea analogs 1ab and 1bc demonstrated superior activity with MIC of 32 µg/mL, representing a twofold potency improvement [1]. Against Staphylococcus aureus, all three compounds showed equivalent activity (MIC = 16 µg/mL). Notably, while analogs 1ab and 1bc showed no cytotoxicity toward human mammary epithelial cells (MCF-10A) and embryonic kidney epithelial cells (HEK-293), TCC exhibited marked cytotoxicity on these same cell lines [1]. This cytotoxicity profile of TCC is context-dependent: the compound also demonstrates antitumor activity on a panel of cancer cell lines [1].

Antimicrobial & Cytotoxicity
Head-to-head
MIC 64 µg/mL (E. faecalis); cytotoxicity on MCF-10A/HEK-293
Analogs 1ab/1bc: MIC 32 µg/mL; no cytotoxicity on same lines
Supports cytotoxicity endpoint review; context-dependent cell-model response
Twofold lower anti-enterococcal potency vs. diarylurea analogs
Antibacterial activity MIC Enterococcus faecalis Cytotoxicity Diarylureas

Environmental Persistence: TCC Half-Life 6-Fold Longer Than Triclosan in Aerobic Soil

Under controlled aerobic soil degradation conditions, triclocarban exhibits a half-life of 108 days, which is sixfold longer than the 18-day half-life measured for triclosan in the same experimental system [1]. Both compounds showed no degradation in anaerobic soil over a 70-day observation period [1]. Quantitative structure-activity relationship (QSAR) modeling predicts that both TCC and TCS have a tendency to partition into soil or sediment, with ultimate biodegradation half-lives on the order of months [1]. This differential persistence directly impacts environmental monitoring requirements and regulatory compliance considerations.

Aerobic Soil Half‑life
Head-to-head
108 days
Triclosan: 18 days (6.0× shorter)
Extended persistence requires distinct monitoring design
No degradation under anaerobic conditions over 70 days
Environmental fate Biodegradation Half-life Soil persistence Ecotoxicity

Endocrine Activity: TCC Enhances Hormone-Dependent Gene Expression While Triclosan Acts as Antagonist

In cell-based nuclear receptor bioassays, triclocarban (1–10 µM) enhanced estradiol-dependent activation of estrogen receptor (ER)-responsive gene expression and testosterone-dependent activation of androgen receptor (AR)-responsive gene expression up to 2.5-fold, while exhibiting little or no agonist activity alone [1]. In contrast, triclosan (0.1–10 µM) exhibited antagonistic activity in both ER- and AR-responsive bioassays [1]. Additionally, triclosan significantly enhanced ryanodine binding to RyR1 and elevated resting cytosolic calcium in primary skeletal myotubes, effects not observed with carbanilides including TCC [1]. These findings establish fundamentally distinct endocrine-modulating profiles between the two compounds.

Nuclear Receptor Modulation
Head-to-head
Enhances E2‑ER & T‑AR gene expression up to 2.5×; no RyR1 effect
Triclosan: ER/AR antagonism; RyR1 Ca²⁺ mobilization
Endocrine pathway modulation profile supports hormone‑enhancement research
In vitro bioassays at 0.1–10 µM; minimal agonist activity alone
Endocrine disruption Estrogen receptor Androgen receptor Aryl hydrocarbon receptor In vitro bioassay

Regulatory Status Differentiation: TCC Banned from OTC Antiseptic Washes, TCS Also Banned

On September 6, 2016, the U.S. FDA published a final rule (81 FR 61106) establishing the nonmonograph status of 19 active ingredients, including both triclocarban and triclosan, for use in over-the-counter consumer antiseptic wash products [1]. These ingredients were determined not to be generally recognized as safe and effective (GRASE) and are thus ineligible for inclusion in the OTC topical antiseptic monograph [1]. Prior to this rule, antimicrobial soap bars typically contained 2% by weight TCC, while TCS was used at 0.1–0.3% in various products [2]. Importantly, the FDA's action applies specifically to OTC consumer antiseptic wash products and does not affect other applications such as toothpaste formulations or use as analytical reference standards .

Regulatory Status
Class‑level
Not GRASE for OTC consumer antiseptic wash (FDA 2016 final rule)
Regulatory context: not intended for new OTC wash formulations
Procurement focus: analytical standards and mechanistic research
FDA regulation OTC monograph GRASE Consumer antiseptic wash Regulatory compliance

Analytical Reference Standard: Certified Purity Specifications and Quality Control Applications

Triclocarban is available as a United States Pharmacopeia (USP) reference standard with assay specification ≥98.0% by HPLC . Certified reference materials provide purity of >99.0% by HPLC [1], with commercial analytical standards achieving 99.26% purity as confirmed by HPLC and NMR structural verification . The USP draft monograph specifies purity not less than 97.0% w/w, while commercial production typically achieves >98% w/w [2]. These certified purity specifications enable TCC to serve as a validated analytical standard for environmental monitoring, method development, and quality control testing in compliance with regulatory requirements.

Certified Purity
Specification review
USP ref. std. ≥98.0% (HPLC); CRM >99.0%; commercial 99.26%
Supports validated analytical method development
NMR structural confirmation; exceeds monograph minimum
Analytical standard HPLC purity USP reference standard Certified reference material Method validation

Triclocarban (C14H10Cl3N3) Application Scenarios: Evidence-Based Procurement Use Cases


Environmental Fate and Monitoring Studies Requiring Long-Half-Life Reference Standards

Triclocarban's 108-day aerobic soil half-life—sixfold longer than triclosan's 18-day half-life —makes it a critical reference compound for environmental fate studies. Laboratories conducting monitoring of wastewater effluents, biosolids, and aquatic sediments require certified TCC analytical standards (≥98.0% purity by HPLC) for accurate quantification by LC-MS/MS. The compound's tendency to partition into soil and sediment, coupled with its detection at mg/kg levels in biosolids, necessitates validated analytical methods employing authentic TCC reference materials. This scenario is supported by the documented environmental occurrence data and toxicity threshold assessments for aquatic and terrestrial biota [5].

Mechanistic Studies of Menaquinone Biosynthesis Inhibition and Bacterial Energy Metabolism

TCC serves as a validated pharmacological tool for probing menaquinone (vitamin K2) biosynthesis via MenG inhibition in Staphylococcus aureus and related Gram-positive bacteria . Unlike triclosan, which targets FabI in fatty acid synthesis, TCC provides an orthogonal mechanism for studying bacterial energy metabolism. The compound downregulates the arginine deiminase pathway and causes distinct proteomic changes compared to TCS . Researchers investigating novel N,N′-diaryl urea antibiotics or studying bacterial persistence mechanisms utilize TCC as a benchmark reference compound with an established but narrow-spectrum activity profile against multidrug-resistant staphylococci and enterococci .

Non-Classical Endocrine Disruption Research Using Hormone-Dependent Enhancement Model

TCC is uniquely positioned as a tool compound for investigating non-classical endocrine disruption mechanisms characterized by enhancement of hormone-dependent receptor activation rather than direct agonism or antagonism. In validated in vitro nuclear receptor bioassays, TCC (1–10 µM) enhances estradiol-dependent ER and testosterone-dependent AR gene expression up to 2.5-fold with minimal agonist activity . This mechanism is distinct from triclosan's antagonistic activity and ryanodine receptor-mediated calcium mobilization . Procurement of high-purity TCC (>99% by HPLC) is essential for reproducible in vitro toxicology studies examining this specific mode of endocrine-modulating activity.

Analytical Method Development and Quality Control Using USP Reference Standards

Triclocarban United States Pharmacopeia (USP) reference standards and certified reference materials (CRMs) with assay purity ≥98.0–99.26% by HPLC support validated analytical method development for pharmaceutical quality control, environmental monitoring, and food safety testing . Applications include HPLC-UV and LC-MS/MS method validation, system suitability testing, and calibration curve preparation for quantifying TCC in complex matrices. The compound's established physicochemical properties—logP 3.633, vapor pressure <0.1 mmHg at 25°C, and stability toward light and heat [5]—facilitate robust analytical method performance. Procurement of traceable reference materials is essential for regulatory compliance in environmental and pharmaceutical testing laboratories.

Application
Selection Property
Validation Focus
Environmental fate & monitoring reference
Extended environmental half‑life profile
LC‑MS/MS accuracy in soil, sediment and biosolid matrices
MenG pathway mechanistic studies
MenG target engagement specificity
Proteomic and metabolic pathway readouts in S. aureus
Non‑classical endocrine disruption research
Hormone‑dependent receptor enhancement profile
In vitro nuclear receptor bioassay reproducibility
Analytical method validation
Certified purity and traceability
HPLC/LC‑MS system suitability and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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